Senktide

Descripción general

Descripción

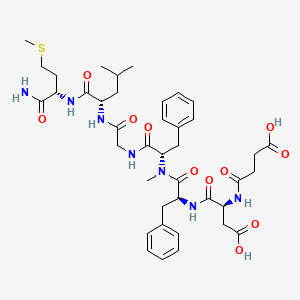

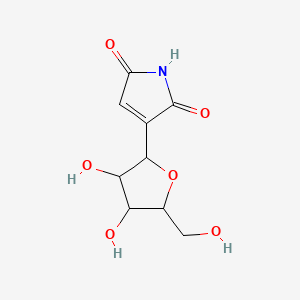

Senktide is a compound with the molecular formula C40H55N7O11S . It is a potent neurokinin-3 receptor (NK3R) agonist . The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R. In addition, the SP analogue senktide more potently activates NK3R than NKB and SP .

Synthesis Analysis

The protected linear peptides were constructed by Fmoc-based solid-phase synthesis on Rink-amide resin .

Molecular Structure Analysis

The cryogenic electron microscopy (cryo-EM) structures of the NK3R–Gq complex bound to NKB, SP, and senktide have been determined . The three NK3R–Gq/peptide complexes utilize a class of noncanonical receptor activation mechanisms .

Chemical Reactions Analysis

The consensus C-termini of the three peptide agonists share a conserved binding mode to NK3R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK3R . The specific interactions between the N-terminus of senktide and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to the improved activation displayed by senktide compared to SP and NKB .

Physical And Chemical Properties Analysis

Senktide has a molecular weight of 842.0 g/mol . The IUPAC name for Senktide is (3S)-4-[[[(2S)-1-[[[(2S)-1-[[2-[[[(2S)-1-[[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid .

Aplicaciones Científicas De Investigación

1. Neurokinin 3 Receptor (NK3R) Agonist Development Senktide has been studied for its role as an agonist to the NK3R, which is essential for the hypothalamic-pituitary-gonadal axis. Research has focused on understanding the structure-activity relationships of senktide derivatives to enhance NK3R binding and activation, which is crucial for developing therapeutic agents targeting this receptor .

Memory and Cognitive Function

Studies have shown that senktide can block aberrant interactions in the brain that lead to memory decline and cognitive dysfunction. Specifically, senktide has been applied in vivo to restore disrupted dentate gyrus (DG) circuit disorders in socially isolated Alzheimer’s disease (AD) mice, suggesting its potential as a therapeutic agent for memory-related conditions .

Neurokinin B-Expressing Neurons Modulation

Senktide has been used to investigate its effects on neurokinin B-expressing neurons within the central extended amygdala. The application of senktide appears to have a depolarizing effect on these neurons, which is significant for understanding the neural mechanisms underlying various physiological responses .

Alzheimer’s Disease Therapeutic Potential

The application of senktide has demonstrated the ability to disrupt harmful protein interactions associated with Alzheimer’s disease, offering a novel approach to retard memory decline and synaptic disorders related to social isolation and tau pathology .

Peptide Agonist Optimization

Research into the optimization of peptide agonists like senktide has led to the discovery that certain structural modifications can increase receptor activation potency. This has implications for designing more effective drugs based on peptide structures .

Epigenetic Regulatory Mechanisms

Senktide’s role in modulating epigenetic regulatory mechanisms has been explored, particularly in relation to synaptic disorders orchestrated by social isolation and tau pathology. This highlights its potential use in addressing conditions influenced by epigenetic factors .

Mecanismo De Acción

Target of Action

Senktide is a potent, selective agonist of the Neurokinin 3 receptor (NK3R) . NK3R is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis . It is widely distributed in different areas of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, and in other organs, such as the ovaries and uterus .

Mode of Action

Senktide interacts with its target, NK3R, leading to its activation . The specific interactions between the N-terminus of Senktide and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to improved activation displayed by Senktide compared to other agonists . The consensus C-termini of the three peptide agonists share a conserved binding mode to NK3R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK3R .

Biochemical Pathways

Senktide’s activation of NK3R affects several biochemical pathways. The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R . Senktide, an SP analogue, more potently activates NK3R than NKB and SP . This activation of NK3R by Senktide influences the hypothalamic-pituitary-gonadal (HPG) axis .

Pharmacokinetics

Modifications to the n-terminal succinyl-asp substructure in senktide with oxalyl-glu, oxalyl-d-glu or oxalyl-l-2-aminoadipic acid (aad) increased receptor binding and nk3r activation . Among these modifications, the oxalyl-D-Glu substructure prevented neutral endopeptidase (NEP) 24.11-mediated degradation, thus providing a novel NK3R agonist peptide with favourable biological and stability properties .

Result of Action

Senktide’s action results in various molecular and cellular effects. For instance, it has been found to block the aberrant RTN3 interactome, retarding memory decline and tau pathology in socially isolated Alzheimer’s disease mice . Moreover, application of Senktide in vivo effectively restored DG circuit disorders in socially isolated AD mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Senktide. For example, social isolation has been associated with an increased risk of dementia . In a study, it was found that 7 days of social isolation could trigger pattern separation impairments and presynaptic abnormalities of the mossy fibre-CA3 circuit in AD mice . Senktide was able to effectively restore these disorders .

Safety and Hazards

Senktide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The specific interactions between the N-terminus of senktide and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to the improved activation displayed by senktide compared to SP and NKB . These findings pave the way to understand tachykinin receptor subtype selectivity and provide ideas to rationally develop drugs targeting NK3R .

Propiedades

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYXLVEFVGOPM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909926 | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senktide | |

CAS RN |

106128-89-6 | |

| Record name | Senktide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Senktide and what is its primary target in the body?

A1: Senktide is a synthetic peptide that acts as a selective agonist of the neurokinin 3 receptor (NK3R), a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues like the gastrointestinal tract. [, , , ]

Q2: How does Senktide interact with NK3R?

A2: Senktide binds with high affinity to NK3R, mimicking the action of the endogenous ligand, Neurokinin B. [, ] This binding triggers a cascade of intracellular signaling events.

Q3: What are the downstream effects of Senktide binding to NK3R?

A3: Senktide binding to NK3R activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] These second messengers increase intracellular calcium levels, ultimately affecting neuronal excitability, neurotransmitter release, and smooth muscle contraction. [, , , ]

Q4: Does Senktide interact with other neurokinin receptors?

A4: While Senktide displays high selectivity for NK3R, studies suggest potential interactions with NK1R and NK2R at higher concentrations, particularly in certain tissue types. [, , ]

Q5: How does Senktide affect dopamine levels in the brain?

A5: Senktide administration has been shown to increase dopamine levels in specific brain regions like the nucleus accumbens shell, potentially via activation of NK3R on dopaminergic neurons or indirectly through interactions with other neuronal circuits. [, ]

Q6: What is the molecular formula and weight of Senktide?

A6: Senktide, also known as Succinyl-[Asp6, MePhe8]-Substance P (6-11), has the molecular formula C58H75N13O13 and a molecular weight of 1186.32 g/mol.

Q7: Is there spectroscopic data available for Senktide?

A7: While the provided abstracts do not detail specific spectroscopic data, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize peptides like Senktide.

Q8: How does the structure of Senktide relate to its activity?

A8: Specific structural modifications in Senktide, such as the succinyl group at the N-terminus and the presence of MePhe8, contribute to its high affinity and selectivity for NK3R. [] Structure-activity relationship (SAR) studies help to delineate these essential structural features.

Q9: What is known about the stability of Senktide?

A9: The stability of peptides like Senktide can be affected by factors like temperature, pH, and enzymatic degradation. Specific studies on Senktide's stability under various conditions were not detailed in the provided abstracts.

Q10: Are there specific formulation strategies to improve Senktide's stability or delivery?

A10: Formulation strategies like encapsulation in liposomes or nanoparticles, as well as modifications to the peptide sequence, can potentially enhance Senktide's stability, solubility, and bioavailability, particularly for central nervous system delivery. []

Q11: What are the primary pharmacological effects of Senktide?

A11: Senktide elicits a wide range of pharmacological effects primarily by activating NK3R. These effects include:

- Smooth Muscle Contraction: Senktide induces contractions in various smooth muscle tissues, particularly in the gastrointestinal tract, contributing to its role in regulating gut motility. [, ]

- Neurotransmitter Release: Senktide can modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine, influencing a variety of physiological processes. [, , , , ]

- Hormonal Regulation: Senktide has been implicated in regulating the secretion of hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), highlighting its potential role in reproductive function. [, , , , ]

- Behavioral Effects: Central administration of Senktide can influence various behaviors in animal models, including anxiety-related behavior and locomotor activity. [, , ]

Q12: What are the potential therapeutic applications of Senktide?

A12: While Senktide is primarily a research tool, its pharmacological profile suggests potential therapeutic applications in areas like:

Q13: What types of in vitro and in vivo models are used to study Senktide?

A13: Researchers utilize a variety of experimental models to investigate the effects of Senktide, including:

- In Vitro Models:

- Cell Culture: Immortalized cell lines expressing NK3R, such as the CLU209 hypothalamic cell line, are valuable tools for studying cellular signaling and receptor trafficking. []

- Tissue Preparations: Isolated organ bath studies using tissues like the guinea pig ileum help to characterize Senktide's effects on smooth muscle contraction and neurotransmission. [, , ]

- In Vivo Models:

- Rodent Models: Studies in rats and mice employing techniques like intracerebroventricular (ICV) injections, microdialysis, and behavioral assays are crucial for understanding Senktide's central and peripheral effects. [, , , , , , ]

- Larger Animal Models: Studies in species like sheep and non-human primates provide valuable insights into the role of NKB/NK3R signaling in complex physiological processes, such as puberty onset and reproductive function. [, ]

Q14: What analytical methods are commonly used to study Senktide?

A14: Various analytical techniques are employed to study Senktide, including:

- Immunohistochemistry: This technique allows researchers to visualize the distribution of NK3R in tissues and assess changes in receptor localization following Senktide treatment. [, ]

- Radioimmunoassay (RIA): RIA is a sensitive technique for quantifying hormone levels, like LH, in biological samples, enabling researchers to study the effects of Senktide on hormonal secretion. [, , , ]

- In Vivo Microdialysis: This technique allows for the collection and analysis of neurotransmitters, such as dopamine, from specific brain regions in freely moving animals, providing insights into the neurochemical effects of Senktide. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)